N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of an azomethine group (-C=N-). Schiff bases are widely studied due to their versatility and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 1-methyl-1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azomethine group can be targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol.
Substitution: Various nucleophiles can be used, and reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, where the azomethine group is converted to an amine.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with various molecular targets. The azomethine group plays a crucial role in its biological activity, allowing it to form stable complexes with metal ions and interact with enzymes. These interactions can inhibit enzyme activity and disrupt biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to the presence of the hydroxy and methoxy groups on the phenyl ring, which can enhance its biological activity and solubility. Additionally, the pyrazole ring contributes to its stability and potential interactions with biological targets .
Properties
Molecular Formula |
C13H14N4O3 |
---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O3/c1-17-7-6-10(16-17)13(19)15-14-8-9-4-3-5-11(20-2)12(9)18/h3-8,18H,1-2H3,(H,15,19)/b14-8+ |
InChI Key |
DTVAXEWTYMGTGW-RIYZIHGNSA-N |
Isomeric SMILES |
CN1C=CC(=N1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NN=CC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
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